

Techniques for Measuring (S)-BI-1001 Binding Affinity: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-BI-1001

Cat. No.: B15141987

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Introduction

(S)-BI-1001 is the active S-enantiomer of BI-1001 and has been identified as a potent antiviral agent against HIV-1 integrase.^[1] Understanding the binding affinity and kinetics of **(S)-BI-1001** to its target protein is crucial for elucidating its mechanism of action and for the development of effective therapeutics. This document provides detailed application notes and protocols for several key biophysical and cellular techniques to accurately measure the binding affinity of **(S)-BI-1001**. The described methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and the Cellular Thermal Shift Assay (CETSA).

Data Presentation

The following table summarizes the key quantitative data that can be obtained for **(S)-BI-1001** using the described techniques.

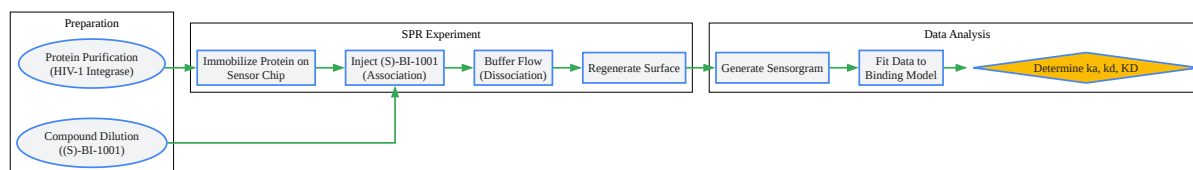
Technique	Parameter(s) Measured	(S)-BI-1001 (Example Values)	Target Protein (Example)
Surface Plasmon Resonance (SPR)	K _D (Equilibrium Dissociation Constant), k _a (Association Rate Constant), k _d (Dissociation Rate Constant)	K _D : 4.7 μM	Recombinant HIV-1 Integrase
Isothermal Titration Calorimetry (ITC)	K _D , ΔH (Enthalpy Change), ΔS (Entropy Change), n (Stoichiometry)	K _D : 5.2 μM	Recombinant HIV-1 Integrase
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	IC ₅₀ (Half-maximal Inhibitory Concentration)	IC ₅₀ : 28 nM	Recombinant HIV-1 Integrase with a fluorescently labeled substrate
Cellular Thermal Shift Assay (CETSA)	T _m Shift (Change in Melting Temperature)	ΔT _m : +3.5 °C at 10 μM	Endogenous HIV-1 Integrase in a relevant cell line

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte.^{[2][3][4][5][6]} In this protocol, the target protein (e.g., HIV-1 integrase) is immobilized on a sensor chip, and **(S)-BI-1001** is flowed over the surface.

Experimental Workflow:



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Caption: Workflow for measuring binding affinity using Surface Plasmon Resonance (SPR).

Protocol:

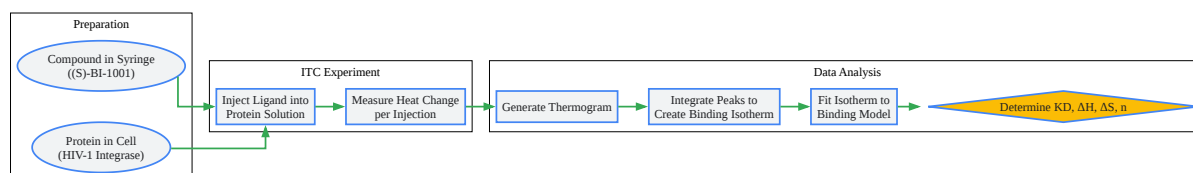
- Immobilization of HIV-1 Integrase:
 - Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
 - Inject the purified recombinant HIV-1 integrase (diluted in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
 - Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
- Binding Analysis:
 - Prepare a series of dilutions of **(S)-BI-1001** in a suitable running buffer (e.g., HBS-EP+).
 - Inject the **(S)-BI-1001** solutions over the immobilized integrase surface at a constant flow rate (e.g., 30 $\mu\text{L}/\text{min}$) for a defined association time (e.g., 180 seconds).
 - Allow the dissociation of the complex by flowing running buffer over the surface for a defined dissociation time (e.g., 300 seconds).

- Regenerate the sensor surface between each concentration by injecting a regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration solution).
- Data Analysis:
 - The binding response is measured in real-time as a change in resonance units (RU).
 - The resulting sensorgrams are corrected by subtracting the response from a reference flow cell.
 - The association (k_a) and dissociation (k_d) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
 - The equilibrium dissociation constant (K_D) is calculated as the ratio of k_d/k_a .

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.^{[7][8][9][10][11]}

Experimental Workflow:



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Caption: Workflow for measuring binding affinity using Isothermal Titration Calorimetry (ITC).

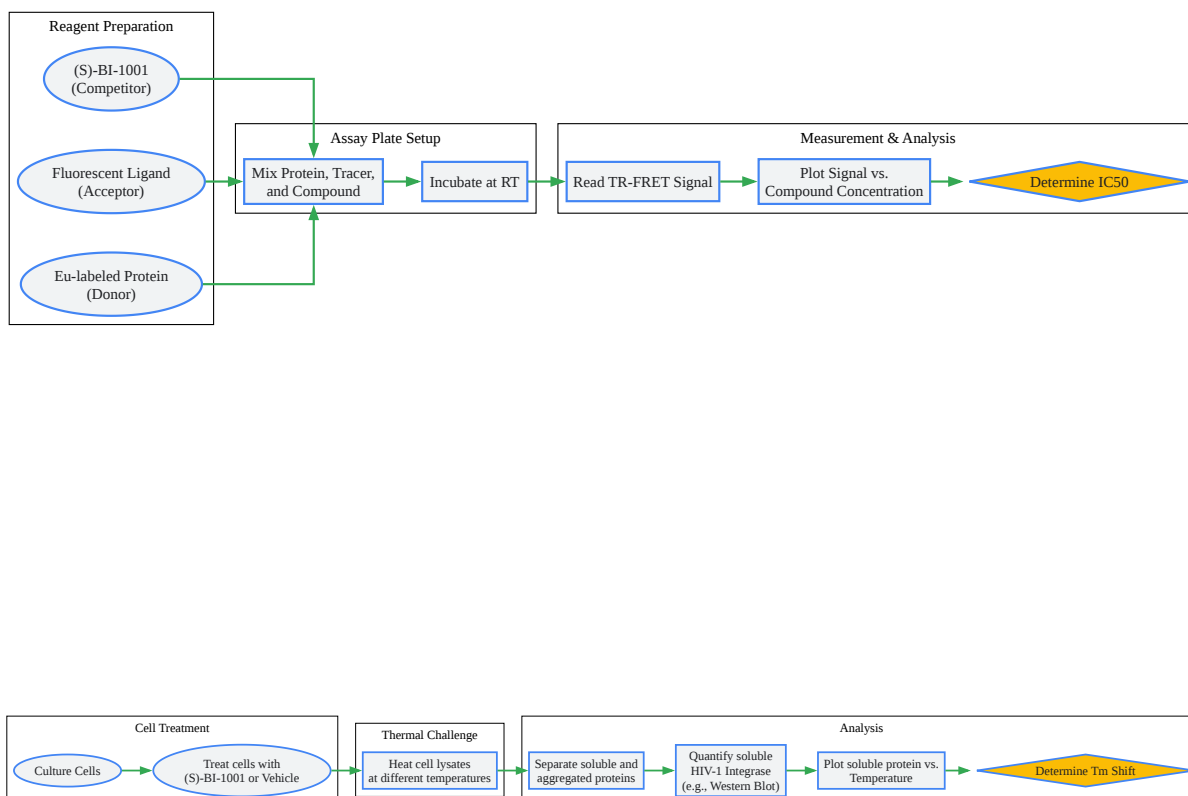
Protocol:

- Sample Preparation:
 - Dialyze the purified HIV-1 integrase and dissolve **(S)-BI-1001** in the same buffer to minimize heats of dilution.
 - Typically, the protein solution (in the sample cell) is at a concentration of 10-20 μM , and the **(S)-BI-1001** solution (in the syringe) is at a 10-fold higher concentration.
- Titration:
 - Equilibrate the ITC instrument at the desired temperature (e.g., 25 $^{\circ}\text{C}$).
 - Perform a series of small injections (e.g., 2 μL) of the **(S)-BI-1001** solution into the protein solution with a defined spacing between injections to allow for re-equilibration.
- Data Analysis:
 - The heat change for each injection is measured and plotted against the molar ratio of ligand to protein.
 - The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the equilibrium dissociation constant (K_D), the enthalpy change (ΔH), and the stoichiometry of binding (n).
 - The entropy change (ΔS) can be calculated from the Gibbs free energy equation ($\Delta G = \Delta H - T\Delta S$), where $\Delta G = -RT\ln(K_A)$ and $K_A = 1/K_D$.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a homogeneous assay that measures the proximity of two molecules based on the energy transfer between a donor and an acceptor fluorophore.^{[12][13][14][15][16]} This is a competitive binding assay where **(S)-BI-1001** competes with a fluorescently labeled ligand for binding to the target protein.

Experimental Workflow:



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